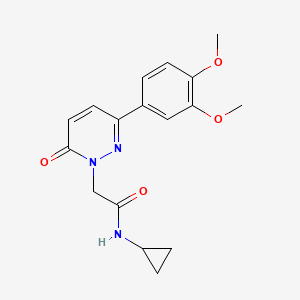

N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-23-14-7-3-11(9-15(14)24-2)13-6-8-17(22)20(19-13)10-16(21)18-12-4-5-12/h3,6-9,12H,4-5,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSGNXXGWLCJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using reagents such as dimethoxybenzene and suitable electrophiles.

Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

Final Coupling Step: The final step involves coupling the synthesized intermediates to form the desired compound, often using amide bond formation reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is best understood through comparison with analogous compounds. Below is a detailed analysis:

Structural Analogues and Key Differences

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|---|

| Target Compound | Pyridazinone + acetamide | - 3,4-Dimethoxyphenyl - N-cyclopropyl |

~376.4 | Cyclopropyl enhances metabolic stability; dimethoxyphenyl improves receptor binding. | |

| N-(2-chlorobenzyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Pyridazinone + acetamide | - 3,4-Dimethoxyphenyl - N-(2-chlorobenzyl) |

~413.8 | Chlorobenzyl group increases lipophilicity; potential chemokine receptor modulation. | |

| N-(3,5-dichlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Pyridazinone + acetamide | - 3,4-Dimethoxyphenyl - N-(3,5-dichlorophenyl) |

~435.3 | Dichlorophenyl enhances enzyme inhibition (e.g., PDE4); higher halogen content may improve potency. | |

| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Pyridazinone + acetamide | - 4-Chlorophenyl - N-(2-(3,4-dimethoxyphenyl)ethyl) |

~441.9 | Ethyl-linked dimethoxyphenyl group may improve blood-brain barrier penetration. | |

| N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Pyridazinone + acetamide | - 3,4-Dimethoxyphenyl - N-(indenyl) |

~406.4 | Indenyl group introduces planar aromaticity, potentially enhancing DNA intercalation. |

Physicochemical Properties

| Property | Target Compound | N-(2-chlorobenzyl) Analogue | N-(3,5-dichlorophenyl) Analogue | Ethyl-linked Dimethoxyphenyl Derivative |

|---|---|---|---|---|

| Solubility | Moderate in DMSO; low in water | Low in water; high in DMSO | Low in polar solvents | Moderate in ethanol |

| Stability | Stable at pH 5–7; hydrolyzes under acidic/alkaline conditions | Stable under ambient conditions | Sensitive to UV light | Stable at room temperature |

| LogP | ~2.8 (predicted) | ~3.5 | ~4.1 | ~2.5 |

Biological Activity

N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a novel compound featuring a pyridazinone core known for its diverse biological activities. This compound's structure incorporates a dimethoxyphenyl group, which may enhance its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 385.46 g/mol

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 385.46 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds with a pyridazinone core often exhibit inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP).

Inhibition of PDE4 can lead to increased levels of cAMP, resulting in various physiological effects such as anti-inflammatory responses and modulation of immune functions .

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in treating conditions such as:

- Inflammatory Diseases : By inhibiting PDE4, these compounds can reduce inflammation in diseases like asthma and chronic obstructive pulmonary disease (COPD).

- Cancer Therapy : Some studies suggest that pyridazinone derivatives may possess antitumor activity by interfering with cancer cell proliferation pathways.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a related pyridazinone compound significantly reduced inflammatory markers in a murine model of asthma. The compound's ability to elevate cAMP levels was linked to decreased eosinophil infiltration in lung tissues.

- Antitumor Activity : In vitro studies indicated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was associated with the induction of apoptosis and cell cycle arrest at the G1 phase .

Q & A

(Basic) What synthetic strategies are recommended for preparing N-cyclopropyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Cyclopropane ring formation via carbene insertion or nucleophilic substitution to introduce the N-cyclopropyl group.

- Pyridazinone core assembly through cyclization of diketones with hydrazines, followed by oxidation to form the 6-oxo group .

- Acetamide coupling using reagents like EDCI or HATU to link the pyridazinone moiety to the cyclopropylamine .

Key considerations : Optimize reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) and monitor intermediates via TLC or HPLC .

(Basic) Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm structural integrity (e.g., ¹H NMR for aromatic protons at δ 6.8–7.5 ppm and cyclopropyl CH₂ at δ 1.2–1.5 ppm; ¹³C NMR for carbonyl groups at ~170 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., expected [M+H]+ ion at m/z ~400–420) .

- IR spectroscopy : Identify functional groups (amide C=O stretch at ~1640 cm⁻¹; pyridazinone C=O at ~1680 cm⁻¹) .

(Advanced) How can researchers design experiments to evaluate its bioactivity against neurological targets?

- In vitro assays :

- Anticonvulsant activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents to assess seizure suppression .

- Receptor binding : Radioligand displacement assays (e.g., GABAₐ or NMDA receptors) with IC₅₀ calculations .

- Mechanistic studies :

- Calcium imaging to evaluate ion channel modulation .

- Molecular docking (AutoDock Vina) to predict interactions with voltage-gated sodium channels .

(Advanced) How can structural-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

- Systematic substituent variation :

- Data normalization : Use standardized assays (e.g., consistent cell lines, IC₅₀ protocols) to minimize variability .

- Meta-analysis : Compare potency trends across analogs (e.g., logP vs. EC₅₀ correlations) .

(Advanced) What computational methods predict binding affinity to chemokine receptors?

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., CCR5 or CXCR4) over 100 ns to identify stable binding poses .

- Free energy perturbation (FEP) : Calculate ΔΔG values for key residues (e.g., Asp²⁸⁵ in CCR5) to quantify affinity changes .

- Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors at pyridazinone C=O) for virtual screening .

(Advanced) How can metabolic stability be assessed for preclinical development?

- Microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS (t₁/₂ < 30 min indicates poor stability) .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Metabolite identification : Use high-resolution MS (HRMS) to detect hydroxylation or demethylation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.